molecular formula C9H11ClFNO B13561422 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol

3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol

Cat. No.: B13561422
M. Wt: 203.64 g/mol
InChI Key: JEZFBUIXMOAAEP-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClFNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group yields an amine .

Scientific Research Applications

3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

3-amino-3-(3-chloro-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2

InChI Key

JEZFBUIXMOAAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Cl)F

Origin of Product

United States

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